

Application Note: Large-Scale Synthesis of Chlorinated Dimethylamino-1,3,5-Triazines

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine*

CAS No.: 65259-55-4

Cat. No.: B15053204

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Abstract & Strategic Overview

The synthesis of **4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine** requires a disciplined stepwise approach starting from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine). The process exploits the temperature-dependent reactivity of the triazine core (the "Triazine Temperature Rule"):

- 0–5 °C: First substitution (Yields Mono-adduct).
- 35–45 °C: Second substitution (Yields Bis-adduct).
- >80 °C: Third substitution (Yields Tris-adduct).

To obtain the specific **4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine** (which contains one chlorine, one dimethylamine, and one hydrogen), a reductive dechlorination strategy is employed post-substitution. Direct synthesis is not feasible due to the instability of the parent 2,4-dichloro-1,3,5-triazine.

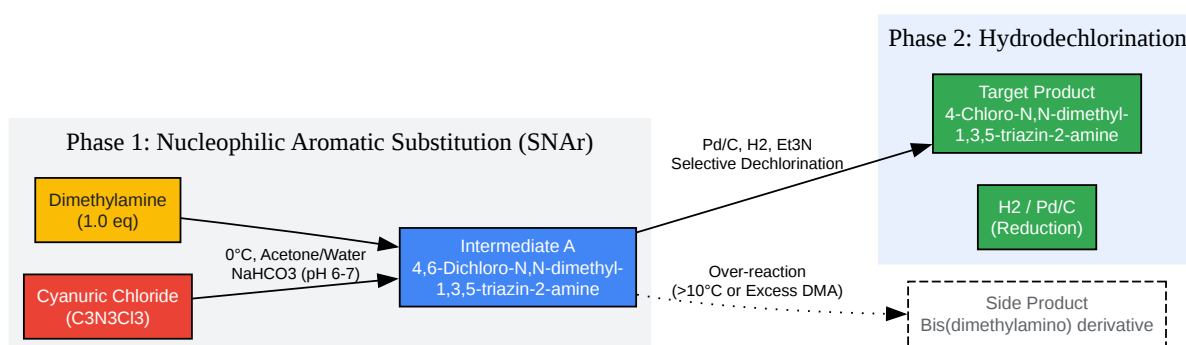
Key Applications

- Pharmaceutical Intermediates: Building block for kinase inhibitors (e.g., MK2 inhibitors) and triazine-based antimalarials.
- Agrochemicals: Precursor for triazine herbicides (e.g., Dimethametryn analogs).
- Coupling Reagents: Precursor to "Gold's Reagent" analogs and peptide coupling agents (e.g., CDMT derivatives).

Process Chemistry & Safety Analysis

Reaction Scheme

The synthesis proceeds in two phases. Phase 1 is the critical scale-up step. Phase 2 is the customization step.



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Caption: Stepwise synthesis pathway. Control of temperature at 0°C is critical to prevent formation of the Bis-adduct.

Critical Safety Parameters (HSE)

- Cyanuric Chloride: Severe sensitizer and lachrymator. Causes severe skin burns. Hydrolyzes to release HCl. Must be handled in a closed system or high-velocity fume hood.

- **Exotherm Control:** The reaction with dimethylamine is highly exothermic. Accumulation of reagents at low temperature followed by a runaway is a known hazard. Dosing must be rate-limited by cooling capacity.
- **Dimethylamine:** Flammable gas/liquid. Use as 40% aqueous solution or 2M THF solution for easier handling.

Large-Scale Protocol: Phase 1 (Synthesis of Intermediate A)

Target: 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine Scale: 1.0 mol (approx. 184 g of TCT)

Yield Goal: >90%

Materials & Equipment

Reagent	MW	Equiv.[1][2]	Amount	Notes
Cyanuric Chloride (TCT)	184.41	1.0	184.4 g	Finely ground or slurry
Dimethylamine (DMA)	45.08	1.05	~118 mL (40% aq)	Or 2M in THF (525 mL)
Sodium Bicarbonate	84.01	1.1	92.4 g	Base scavenger
Acetone	-	-	800 mL	Solvent
Water (Process)	-	-	400 mL	Solvent/Quench

Equipment: 3L Jacketed Reactor with overhead stirrer, internal temp probe, dropping funnel, and cryostat (-10°C).

Step-by-Step Procedure

- **Slurry Preparation:**
 - Charge Acetone (800 mL) to the reactor.
 - Cool to -10 °C.

- Add Cyanuric Chloride (184.4 g) with vigorous stirring. Note: TCT does not fully dissolve; a fine suspension is normal. Ensure no lumps.
- Reagent Addition (The Critical Step):
 - Dissolve NaHCO₃ (92.4 g) in Water (400 mL) in a separate vessel.
 - Simultaneous Addition: This is the preferred industrial method to maintain pH and temp.
 - Add the Dimethylamine solution dropwise over 60–90 minutes.
 - Simultaneously add the NaHCO₃ solution to maintain pH between 6.0 and 7.0.
 - Temperature Limit: strictly maintain internal temperature < 0 °C. If temp rises > 2 °C, stop addition immediately.
- Reaction Maintenance:
 - After addition is complete, stir at 0–5 °C for 2 hours.
 - IPC (In-Process Control): Check TLC (Hexane/EtOAc 8:2) or HPLC.[3] TCT should be <1%. Bis-adduct should be <2%.
- Work-up:
 - Pour the reaction mixture into Ice Water (2 L) with vigorous stirring.
 - The product, 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine, will precipitate as a white solid.
 - Filter the solid using a Buchner funnel.
 - Wash the cake with cold water (3 x 200 mL) to remove inorganic salts.
- Drying:
 - Dry in a vacuum oven at 30 °C for 12 hours. (Do not exceed 40 °C; the product can sublime or degrade).

Expected Yield: 175–185 g (90–95%). Characterization: MP: 118–120 °C.

Large-Scale Protocol: Phase 2 (Selective Dechlorination)

Target: **4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine** (CAS 65259-55-4) Rationale: To remove one chlorine atom while retaining the other, a controlled hydrogenolysis is used.

Materials

Reagent	Equiv.	Notes
Intermediate A (from Phase 1)	1.0	Starting Material
Pd/C (10% on Carbon)	5 wt%	Catalyst
Triethylamine (Et ₃ N)	1.1	Acid Scavenger
Ethyl Acetate / Methanol	-	Solvent (1:1 ratio)
Hydrogen Gas	-	Balloon or low pressure (1-2 bar)

Procedure

- Dissolution: Dissolve Intermediate A (19.3 g, 0.1 mol) in EtOAc/MeOH (200 mL).
- Catalyst Charge: Add Et₃N (15.3 mL, 0.11 mol). Under nitrogen flow, carefully add Pd/C (1.0 g). Caution: Pd/C is pyrophoric.
- Hydrogenation:
 - Purge with Hydrogen gas.
 - Stir at Room Temperature (20–25 °C) under H₂ atmosphere (balloon pressure is sufficient for small scale; 1-2 bar for large scale).
 - Monitoring: Monitor closely by HPLC. The reaction is fast. Stop when the starting material is consumed to prevent over-reduction (removal of both chlorines).

- Work-up:
 - Filter through a Celite pad to remove Pd/C.
 - Concentrate the filtrate under reduced pressure.[3]
 - Resuspend residue in water and extract with Dichloromethane (DCM).
 - Dry organic layer (MgSO₄) and concentrate.
- Purification: Recrystallize from Hexane/Ether if necessary.

Expected Product: **4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine**. Formula: C₅H₇ClN₄.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Bis-adduct formation	Temperature too high (>5°C) during addition.	Improve cooling; slow down addition rate. Ensure TCT is fully suspended before addition.
Hydrolysis (OH- product)	pH too high (>9) or too much water.	Use NaHCO ₃ instead of NaOH. Keep pH 6-7. Use anhydrous acetone if possible.
Incomplete Reaction	Stirring inefficient (mass transfer issue).	Increase agitation speed. Use a high-torque overhead stirrer.
Product Color (Yellow)	Oxidation or impurities in DMA.	Use fresh DMA. Wash filter cake thoroughly with cold water.

References

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